molecular formula C8H9NO4 B1280103 dimethyl 1H-pyrrole-2,5-dicarboxylate CAS No. 1757-29-5

dimethyl 1H-pyrrole-2,5-dicarboxylate

Cat. No. B1280103
CAS RN: 1757-29-5
M. Wt: 183.16 g/mol
InChI Key: PMRHDIDDAMSGAA-UHFFFAOYSA-N
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Description

Dimethyl 1H-pyrrole-2,5-dicarboxylate is a derivative of pyrrole, a five-membered heterocyclic compound with a nitrogen atom. The dimethyl 1H-pyrrole-2,5-dicarboxylate structure is characterized by the presence of two carboxylate groups at the 2 and 5 positions of the pyrrole ring, which are esterified with methyl groups. This structure is a key intermediate in various chemical syntheses and has been the subject of several studies to understand its properties and reactivity.

Synthesis Analysis

The synthesis of pyrrole derivatives typically involves the formation of the pyrrole ring followed by functionalization at the relevant positions. For instance, the synthesis of ethyl 3,5-dimethyl-4-[(benzenesulfonyl)-hydrazonoethyl]-1H-pyrrol-2-carboxylate involves the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with benzohydrazide . Similarly, other derivatives like ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate are synthesized through condensation reactions . These methods could potentially be adapted for the synthesis of dimethyl 1H-pyrrole-2,5-dicarboxylate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives has been extensively studied using spectroscopic methods such as NMR, UV-Vis, FT-IR, and mass spectroscopy, as well as quantum chemical calculations . These studies provide insights into the electronic transitions, vibrational modes, and molecular interactions within the compounds. For example, the vibrational analysis of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate indicates the formation of dimers through hydrogen bonding .

Chemical Reactions Analysis

Pyrrole derivatives undergo various chemical reactions, including condensation, dimerization, and interactions with other reagents. The AlCl3-promoted reaction of methyl 2,5-dimethylpyrrole-1-carboxylate with dimethyl acetylenedicarboxylate leads to an unusual carbomethoxyl migration, forming a 2H-pyrrole . This type of reactivity could be relevant for dimethyl 1H-pyrrole-2,5-dicarboxylate when exposed to similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The thermodynamic parameters indicate that the formation of these compounds is generally exothermic and spontaneous at room temperature . The spectroscopic properties, such as absorption maxima, are determined by electronic transitions within the molecule, which are often associated with π-π* and charge transfer transitions . The non-linear optical (NLO) properties of these compounds have also been investigated, revealing potential applications in NLO devices .

Scientific Research Applications

Antimicrobial Applications

Dimethyl 1H-pyrrole-2,5-dicarboxylate derivatives, specifically (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, have been synthesized and evaluated for their antimicrobial activities. These compounds, synthesized through a series of reactions including cyclization and formylation, demonstrated significant antibacterial and antifungal activities. The presence of a heterocyclic ring and methoxy group in the structure contributed to their antimicrobial efficacy (Hublikar et al., 2019).

Green Chemistry

In the context of green chemistry, 2,5-dihydro-1H-pyrrole-3-carboxylates, a closely related compound, have been synthesized using a continuous flow ring-closing metathesis method. This environmentally friendly approach utilized dimethyl carbonate as a green solvent and proved effective for scale-up, yielding high-quality pyrrole derivatives (Drop et al., 2017).

Structural and Spectral Studies

Ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate and similar compounds have undergone comprehensive experimental and theoretical vibrational analyses. These studies, incorporating spectroscopic techniques and density functional theory (DFT), provide insights into the formation of dimers and the potential for new heterocyclic compound synthesis (Singh et al., 2014).

Anti-Inflammatory Properties

1H-pyrrole-2,5-dione derivatives, including dimethyl variants, have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties. The structural and biological properties of these compounds were examined, highlighting their significant inhibition of pro-inflammatory cytokine production (Paprocka et al., 2022).

Molecular Interaction Studies

Various dimethyl 1H-pyrrole-2,5-dicarboxylate derivatives have been subject to experimental and quantum chemical studies to analyze molecular structure, spectroscopic properties, and chemical reactivity. These studies provide insights into the molecular interactions and potential applications in nonlinear optical materials (Singh et al., 2013).

Monoclonal Antibody Production

Research on 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, a derivative of dimethyl 1H-pyrrole-2,5-dicarboxylate, has shown its ability to enhance monoclonal antibody production in Chinese hamster ovary cell cultures. This compound demonstrated an impact on cell growth, glucose uptake, intracellular ATP during antibody production, and controlled galactosylation in N-linked glycans (Aki et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to wash thoroughly after handling (P264) .

properties

IUPAC Name

dimethyl 1H-pyrrole-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-12-7(10)5-3-4-6(9-5)8(11)13-2/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRHDIDDAMSGAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001219496
Record name 1H-Pyrrole-2,5-dicarboxylic acid, 2,5-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dimethyl 1H-pyrrole-2,5-dicarboxylate

CAS RN

1757-29-5
Record name 1H-Pyrrole-2,5-dicarboxylic acid, 2,5-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1757-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-2,5-dicarboxylic acid, 2,5-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethyl 1H-pyrrole-2,5-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RI Khusnutdinov, AR Baiguzina, RR Mukminov… - Russian journal of …, 2010 - Springer
Alkyl 1H-pyrrole-2-carboxylates and dialkyl 1H-pyrrole-2,5-dicarboxylates were synthesized in quantitative yield by reactions of 1H-pyrrole, 2-acetyl-1H-pyrrole, and 1-methyl-1H-pyrrole …
Number of citations: 25 link.springer.com
I Sigala, G Ganidis, S Thysiadis, AL Zografos… - Bioorganic & Medicinal …, 2017 - Elsevier
The first total synthesis of the antimicrobial natural product lynamicin D has been developed using a Suzuki coupling to construct the bisindole pyrrole skeleton. An evaluation of the …
Number of citations: 18 www.sciencedirect.com
A Beccu - 2022 - iris.unica.it
In the framework of green chemistry and circular economy, the objective of this thesis was to develop the synthesis of a new catalyst for alcohol oxidation starting from a renewable …
Number of citations: 0 iris.unica.it
BK Dinda, S Basak, D Mal - European Journal of Organic …, 2014 - Wiley Online Library
Anionic annulation of appropriate 2,3‐disubstituted pyrroles with Michael acceptors provides an expedient route to densely substituted 7‐hydroxyindoles. Intrinsic to the methodology, …

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